![molecular formula C20H13N5O2S B2436068 3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine CAS No. 866050-50-2](/img/structure/B2436068.png)

3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

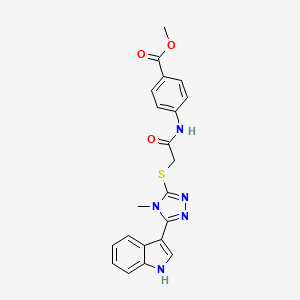

3-[(3-Nitro-2-pyridinyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine (NSPT) is a nitrogen-containing heterocyclic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used in a variety of studies due to its unique properties, such as its ability to form complexes with metals and its stability in aqueous solutions. Additionally, NSPT has been found to have significant biological activity, making it a powerful tool for studying various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Cholinesterase Inhibitors

This compound is a part of the 1,3,5-triazine–1,2,4-triazine hybrids, which have been designed and synthesized for their potential as cholinesterase inhibitors . These inhibitors are used in the treatment of Alzheimer’s disease, which is one of the most common types of dementia affecting millions of people worldwide . The compound interacts with both the catalytic active site and peripheral anionic site of acetylcholinesterase .

Anti-Alzheimer’s Disease Drugs

The triazine scaffold, which is a part of this compound, possesses a broad range of biological activities . Some studies have shown that triazine heterocycles also show excellent development prospects in anti-Alzheimerʼs disease drugs .

Antitumor Activity

New series of pyrido [2,3-d]pyrimidines, which include this compound, have been synthesized and subjected to in vitro antitumor evaluation by bleomycin-dependant DNA damage assay . The most active antitumor compound showed potent antitumor activity .

Antimicrobial and Antibiofilm Activities

A novel type of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz)-capped silver nanoparticles (TzAgNPs) was synthesized, and efforts were given to test its antimicrobial and antibiofilm activities against Pseudomonas aeruginosa , a widely used biofilm-forming pathogenic organism .

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. The presence of a 3-nitro-2-pyridinylsulfanyl group suggests that it may act as a protecting-activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical disulfides .

Biochemical Pathways

Given its potential role in cysteine protection and activation, it may influence pathways involving cysteine residues and disulfide bond formation .

Pharmacokinetics

Its solubility in dichloromethane suggests it may have some degree of lipophilicity, which could influence its absorption and distribution .

Propiedades

IUPAC Name |

3-(3-nitropyridin-2-yl)sulfanyl-5,6-diphenyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N5O2S/c26-25(27)16-12-7-13-21-19(16)28-20-22-17(14-8-3-1-4-9-14)18(23-24-20)15-10-5-2-6-11-15/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNJAGVIXDXVNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2435987.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2435988.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435989.png)

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2435991.png)

![3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-5-YL}propanoic acid](/img/structure/B2435994.png)